5-Methylfuran-2-one (α-Angelica Lactone): Synthesis, Properties, and Applications in Sustainable Chemistry
5-Methylfuran-2-one (α-Angelica Lactone): Synthesis, Properties, and Applications in Sustainable Chemistry
Executive Summary
The transition toward a renewable resource-based economy has elevated the importance of biomass-derived platform chemicals. Among these, 5-Methylfuran-2-one , commonly known as α-angelica lactone (AAL) , has emerged as a critical intermediate. Structurally characterized as a five-membered γ-lactone ring fused with a conjugated double bond system, AAL is primarily synthesized via the acid-catalyzed cyclization and dehydration of lignocellulosic levulinic acid[1],[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of α-angelica lactone, explores the mechanistic causality behind its synthesis protocols, and outlines its downstream applications in the production of advanced biofuels, pharmaceuticals, and green solvents.
Physicochemical Properties & Structural Data
α-Angelica lactone is a volatile, colorless to pale yellow liquid at room temperature, distinguished by a sweet, herbaceous, coumarin-like odor[3]. Its molecular architecture—featuring polar covalent carbonyl (C=O) and alkene (C=C) functional groups—dictates its high reactivity and its utility as a synthon in heterocyclic chemistry[1].
The following table summarizes the verified quantitative data for α-angelica lactone[1],[4],[5]:
| Property | Value |
| IUPAC Name | 5-methylfuran-2(3H)-one |
| CAS Registry Number | 591-12-8 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Density (ρl) | 1.092 g/cm³ |
| Boiling Point | 55–56 °C (at 12 mmHg) / 167–170 °C (atm pressure) |
| Melting Point | 18 °C |
| Refractive Index | 1.445 – 1.450 |
| SMILES | CC1=CCC(=O)O1 |
Mechanistic Pathways: Levulinic Acid Dehydration
In industrial and laboratory settings, AAL is synthesized via the intramolecular esterification (dehydration) of levulinic acid (LA).
Causality of the Reaction Design
The conversion of LA to AAL is an equilibrium-driven process. The mechanism initiates with the acid-catalyzed enolization of levulinic acid's ketone group, followed by a nucleophilic attack from the carboxylic acid hydroxyl group. This cyclization releases a molecule of water to form the unsaturated lactone ring.
Because the reaction is reversible, the presence of water can rapidly hydrolyze the lactone back into levulinic acid. To manipulate Le Chatelier's principle and drive the reaction forward, reactive vacuum distillation is employed. By operating under reduced pressure, both the water byproduct and the volatile AAL product are continuously removed from the reaction matrix, preventing the reverse reaction and suppressing the formation of heavier oligomers.
Reaction pathways from levulinic acid to α-angelica lactone and downstream derivatives.
Experimental Protocol: Laboratory-Scale Synthesis
To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for synthesizing AAL from levulinic acid, utilizing phosphoric acid as a catalyst[6].
Why Phosphoric Acid? Unlike hydrochloric or sulfuric acid, phosphoric acid is non-volatile under the specified vacuum conditions. It remains in the boiling flask, providing continuous protonation without co-distilling and contaminating the delicate lactone product.
Step-by-Step Methodology
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Reagent Preparation : Introduce 200.0 g of high-purity levulinic acid (99 wt%) into a 250 mL round-bottomed flask. Add a catalytic amount of concentrated phosphoric acid[6].
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Apparatus Assembly : Attach the flask to a short-path distillation column connected to an oil vacuum pump. Ensure all joints are sealed with high-vacuum grease to maintain stable reduced pressure.
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Reactive Distillation : Submerge the flask in an oil bath set to 343 K (70 °C)[6]. Engage the vacuum pump. The reaction should be maintained for 5 hours. During this time, a mixture of water and AAL will co-distill and collect in the receiving flask.
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Phase Separation (Self-Validation Step 1) : Because AAL has limited solubility in water, the distillate will spontaneously separate into two distinct phases: a lower aqueous phase and an upper organic (AAL) phase[3],[6]. This visual cue confirms the successful dehydration of the precursor.
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Purification : Decant or use a separatory funnel to isolate the organic phase. Wash the organic phase 3–4 times with distilled water to extract any trace amounts of co-distilled acid or unreacted levulinic acid[6].
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Analytical Validation (Self-Validation Step 2) : Analyze the final organic product using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Rtx-1 PONA). The appearance of a dominant peak corresponding to the molecular weight of 98.10 g/mol confirms the purity of the α-angelica lactone[6].
Step-by-step experimental workflow for the synthesis and purification of α-angelica lactone.
Downstream Applications & Reactivity Profile
Due to its renewable origin and versatile reactivity, α-angelica lactone is a highly valued bio-based building block[1].
Synthesis of γ-Valerolactone (GVL)
AAL serves as a direct precursor to γ-valerolactone (GVL), a highly stable, non-toxic green solvent and fuel additive. Recent catalytic advancements utilize bio-based multifunctional nanohybrid catalysts (such as M-FDCA, where M = Zr or Hf) to facilitate the one-pot hydrogenation of AAL to GVL under moderate conditions. The high surface area-to-volume ratio of these nano-features significantly enhances active site accessibility, driving the reduction chemistry efficiently[7].
Base-Catalyzed Self-Aggregation
The conjugated C=C bond in AAL is highly reactive. If subjected to base catalysis (e.g., anhydrous K₂CO₃ at 353 K), AAL undergoes rapid C-C bond coupling (self-aggregation)[6]. This dimerization yields premium C10 dimers, which are currently being investigated as high-energy-density precursors for aviation biofuels.
Autoignition and Oxidation Studies
Understanding the combustion kinetics of bio-derived molecules is critical for their integration into modern engines. Synchrotron photoionization multiplexed mass spectrometry studies on AAL oxidation (initiated by ground-state atomic oxygen) reveal that its primary decomposition products include ketene, acetaldehyde, and methyl vinyl ketone[2]. These kinetic time traces are vital for creating predictive models regarding the autoignition behavior of next-generation biofuels[2].
References
- Guidechem: α-Angelica lactone 591-12-8 Properties and Synthesis Route.
- CymitQuimica: CAS 591-12-8: α-Angelica lactone Applications.
- Cheméo: Chemical Properties of 2(3H)-Furanone, 5-methyl- (CAS 591-12-8).
- PubChem (NIH): alpha-Angelica lactone | C5H6O2 | CID 11559.
- Royal Society of Chemistry (RSC Advances): Electronic Supplementary Material: Levulinic acid dehydration.
- Universidade de Aveiro (CICECO): γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts.
- MDPI: Study of the Synchrotron Photoionization Oxidation of Alpha-Angelica Lactone (AAL) Initiated by O(3P) at 298, 550, and 700 K.
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 591-12-8: α-Angelica lactone | CymitQuimica [cymitquimica.com]
- 4. 2(3H)-Furanone, 5-methyl- (CAS 591-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CICECO Publication » γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts [ciceco.ua.pt]
